molecular formula C15H12F2O2 B7959843 Methyl 2-fluoro-5-(4-fluoro-3-methylphenyl)benzoate

Methyl 2-fluoro-5-(4-fluoro-3-methylphenyl)benzoate

Cat. No.: B7959843
M. Wt: 262.25 g/mol
InChI Key: LKPYLKPTOBMBKX-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-(4-fluoro-3-methylphenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-fluoro-5-(4-fluoro-3-methylphenyl)benzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-(4-fluoro-3-methylphenyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products

    Substitution: Derivatives with different substituents replacing the fluorine atoms.

    Reduction: Methyl 2-fluoro-5-(4-fluoro-3-methylphenyl)benzyl alcohol.

    Oxidation: Methyl 2-fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid.

Scientific Research Applications

Methyl 2-fluoro-5-(4-fluoro-3-methylphenyl)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the design of drugs with specific biological activities.

    Material Science: The compound is utilized in the synthesis of materials with unique properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-5-(4-fluoro-3-methylphenyl)benzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, thereby influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-fluoro-5-(4-fluoro-3-methylphenyl)benzoate is unique due to the specific arrangement of its fluorine atoms and methyl group, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-fluoro-5-(4-fluoro-3-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O2/c1-9-7-10(3-5-13(9)16)11-4-6-14(17)12(8-11)15(18)19-2/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPYLKPTOBMBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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